molecular formula C13H5Br2NO3 B14016610 1,3-Dibromo-7-nitro-9h-fluoren-9-one CAS No. 21878-86-4

1,3-Dibromo-7-nitro-9h-fluoren-9-one

Cat. No.: B14016610
CAS No.: 21878-86-4
M. Wt: 382.99 g/mol
InChI Key: HYBXUZHADBGKDA-UHFFFAOYSA-N
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Description

1,3-Dibromo-7-nitro-9h-fluoren-9-one is a chemical compound belonging to the fluorenone family It is characterized by the presence of bromine and nitro groups attached to the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-7-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. One common method includes the following steps:

    Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions.

    Nitration: The brominated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale bromination: Using industrial reactors to control temperature and reaction time.

    Efficient nitration: Employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-7-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the fluorenone core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of 1,3-diamino-7-nitro-9h-fluoren-9-one.

    Oxidation: Formation of higher oxidation state fluorenone derivatives.

Scientific Research Applications

1,3-Dibromo-7-nitro-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-7-nitro-9h-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro groups. These groups can participate in various chemical interactions, including:

    Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites on target molecules.

    Redox Reactions: The nitro group can undergo redox reactions, influencing the redox state of the target molecules.

    Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-fluoren-9-one: Similar structure but lacks the nitro group.

    2,7-Dibromo-9H-fluoren-9-one: Another brominated fluorenone derivative.

    2,7-Dinitro-9H-fluoren-9-one: Contains nitro groups but different bromination pattern.

Properties

CAS No.

21878-86-4

Molecular Formula

C13H5Br2NO3

Molecular Weight

382.99 g/mol

IUPAC Name

1,3-dibromo-7-nitrofluoren-9-one

InChI

InChI=1S/C13H5Br2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H

InChI Key

HYBXUZHADBGKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Br)Br

Origin of Product

United States

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